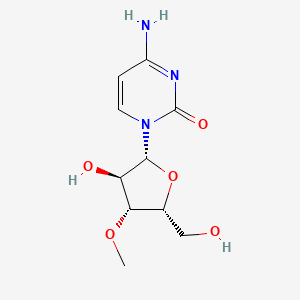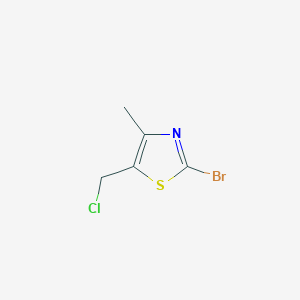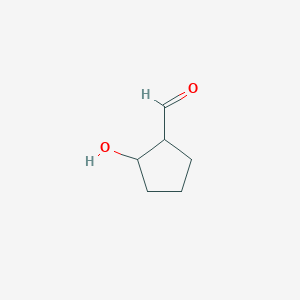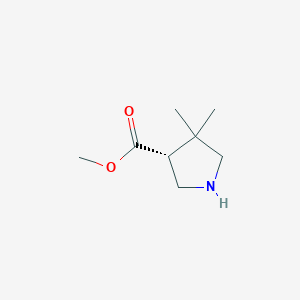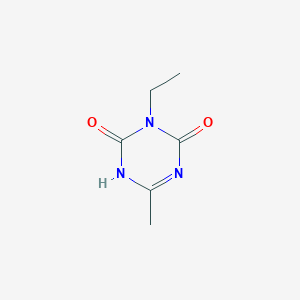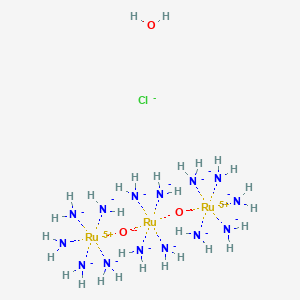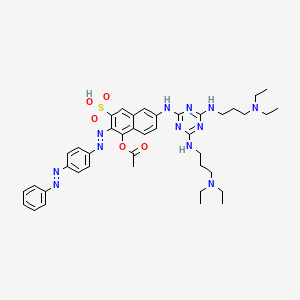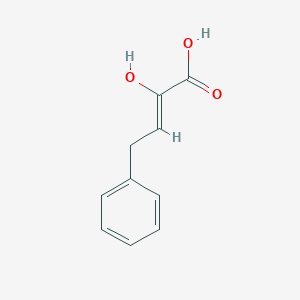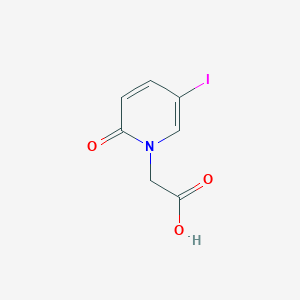
(R)-N-(1-(2,5-Difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(1-(2,5-Difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group, an ethylidene moiety, and a sulfinamide functional group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(2,5-Difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with 2,5-difluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-(2,5-Difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(2,5-Difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The ethylidene moiety can be reduced to form the corresponding ethyl compound.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Ethyl-substituted sulfinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-(1-(2,5-Difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-(1-(2,5-Difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can act as a chiral ligand, facilitating asymmetric catalysis by binding to metal centers and influencing the stereochemistry of the reaction. Additionally, its sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2,5-Difluorophenyl)ethanol
- ®-2-(2,5-Difluorophenyl)pyrrolidine
- ®-1-(2,5-Difluorophenyl)ethanamine
Uniqueness
®-N-(1-(2,5-Difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide stands out due to its unique combination of a difluorophenyl group, an ethylidene moiety, and a sulfinamide functional group. This combination imparts distinct chemical properties, making it a versatile intermediate in various synthetic applications. Its chiral nature also makes it valuable in asymmetric synthesis, where enantioselectivity is crucial.
Properties
Molecular Formula |
C12H15F2NOS |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
(NE)-N-[1-(2,5-difluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H15F2NOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/b15-8+ |
InChI Key |
OVZIVACWALATJX-OVCLIPMQSA-N |
Isomeric SMILES |
C/C(=N\S(=O)C(C)(C)C)/C1=C(C=CC(=C1)F)F |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
